molecular formula C23H15Cl3N2O B4592576 8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B4592576
M. Wt: 441.7 g/mol
InChI Key: NCPWRQXRIPDOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with the synthesis of the quinoline core through a Skraup synthesis or a Friedländer synthesis.

    Substitution Reactions: Introducing the chloro and methyl groups via electrophilic aromatic substitution reactions.

    Amidation: Coupling the quinoline derivative with 3,5-dichloroaniline under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, potentially forming dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, compounds in the quinolinecarboxamide family may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O/c1-13-5-2-3-6-17(13)21-12-19(18-7-4-8-20(26)22(18)28-21)23(29)27-16-10-14(24)9-15(25)11-16/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWRQXRIPDOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Reactant of Route 6
8-chloro-N-(3,5-dichlorophenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.